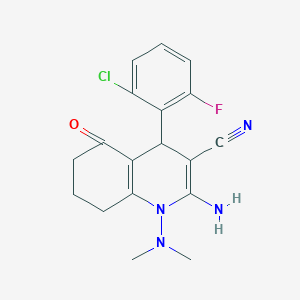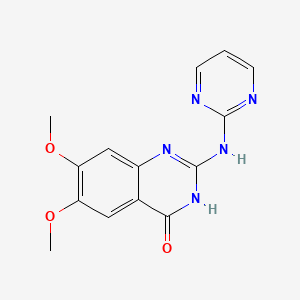![molecular formula C20H25N5O3 B6139635 N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide, also known as AAFH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AAFH is a hydrazinecarboxamide derivative that has been synthesized using a unique method and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide is not fully understood. However, studies have shown that it inhibits the activation of NF-κB and TGF-β signaling pathways, which are involved in inflammation and fibrosis. N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide also inhibits the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It also reduces fibrosis by inhibiting the production of collagen and other extracellular matrix proteins. N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize in large quantities. It has also been shown to have low toxicity and high selectivity for its target molecules. However, N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide. One potential area of research is the development of N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide analogs that have improved pharmacological properties. Another area of research is the exploration of N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide as a potential therapy for other diseases, such as cardiovascular disease and diabetes. Further studies are also needed to fully understand the mechanism of action of N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide and its potential side effects.
Conclusion:
In conclusion, N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide is a novel compound that has shown promising results in various studies for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide involves the reaction of 1-adamantylamine with 5-(1H-pyrazol-1-ylmethyl)-2-furoic acid hydrazide in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Studies have also demonstrated its efficacy in treating liver fibrosis, lung fibrosis, and renal fibrosis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[[5-(pyrazol-1-ylmethyl)furan-2-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-18(17-3-2-16(28-17)12-25-5-1-4-21-25)23-24-19(27)22-20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2,(H,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDRPOZXCSNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CC=C(O4)CN5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-adamantyl)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![1-(2-chlorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6139567.png)

![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6139586.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-ethylpiperidine](/img/structure/B6139591.png)
![N-methyl-5-(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139597.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)